PF-543 PF-543 PF-543 is a novel cell-permeant inhibitor of SphK1 with a Ki of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Brand Name: Vulcanchem
CAS No.: 1415562-82-1
VCID: VC0002865
InChI: InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
SMILES: CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C27H31NO4S
Molecular Weight: 465.6

PF-543

CAS No.: 1415562-82-1

Inhibitors

VCID: VC0002865

Molecular Formula: C27H31NO4S

Molecular Weight: 465.6

PF-543 - 1415562-82-1

CAS No. 1415562-82-1
Product Name PF-543
Molecular Formula C27H31NO4S
Molecular Weight 465.6
IUPAC Name [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
Standard InChIKey NPUXORBZRBIOMQ-RUZDIDTESA-N
SMILES CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Appearance Assay:≥98%A crystalline solid
Description PF-543 is a novel cell-permeant inhibitor of SphK1 with a Ki of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Synonyms [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Reference [1]. Schnute ME, McReynolds MD, Kasten T et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012 May 15;444(1):79-88.
[2]. Lynch KR. Building a better sphingosine kinase-1 inhibitor. Biochem J. 2012 May 15;444(1):e1-2.
PubChem Compound 66577038
Last Modified Nov 11 2021
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